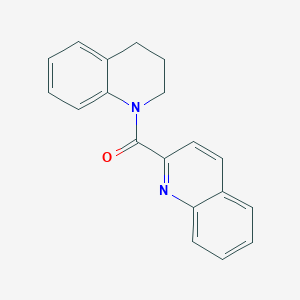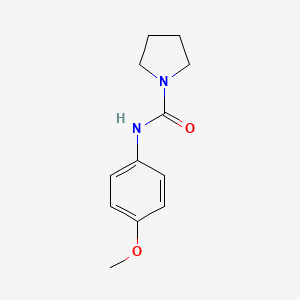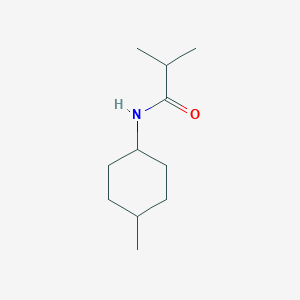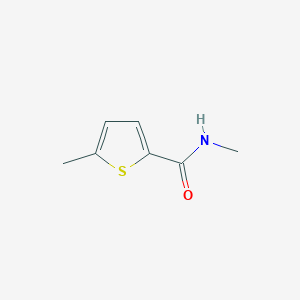
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone, also known as PEPA, is a compound that has been extensively studied in the field of neuroscience. It is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and learning and memory processes.
Wirkmechanismus
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain. Specifically, this compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site, causing a conformational change that increases the affinity of the receptor for glutamate and enhances its activity.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve learning and memory processes in animal models. It has also been shown to have neuroprotective effects in models of neurological disorders, including Alzheimer's disease and traumatic brain injury. However, the effects of this compound on human subjects have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, a limitation of using this compound is its potential for off-target effects, as it may bind to other sites on the AMPA receptor or interact with other neurotransmitter systems. Additionally, the effects of this compound may vary depending on the specific subtype of AMPA receptor being modulated, which could complicate interpretation of results.
Zukünftige Richtungen
Future research on 1-(4-Pentan-3-ylpiperazin-1-yl)ethanone could focus on a variety of areas, including:
1. Development of more selective and potent positive allosteric modulators of AMPA receptors, which could have therapeutic potential for a variety of neurological disorders.
2. Investigation of the effects of this compound on human subjects, including its safety and efficacy as a cognitive enhancer.
3. Examination of the effects of this compound on different subtypes of AMPA receptors, which could shed light on the role of these receptors in different neurological disorders.
4. Development of new animal models of neurological disorders that incorporate the use of this compound, which could provide new insights into the underlying mechanisms of these disorders and potential therapeutic targets.
In conclusion, this compound is a compound that has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. While it has shown promise as a cognitive enhancer and neuroprotective agent, further research is needed to determine its safety and efficacy in humans and to explore its potential for therapeutic applications in a variety of neurological disorders.
Synthesemethoden
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone can be synthesized using a variety of methods, including the reaction of piperazine with 3-bromopentane and subsequent treatment with ethyl chloroformate. Another method involves the reaction of piperazine with 3-chloropentane and subsequent treatment with ethyl chloroformate. Both methods have been used successfully to produce this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentan-3-ylpiperazin-1-yl)ethanone has been extensively studied in the field of neuroscience due to its ability to modulate AMPA receptors. AMPA receptors are important for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in activity. Synaptic plasticity is a key component of learning and memory processes, and dysfunction of AMPA receptors has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-pentan-3-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-11(5-2)13-8-6-12(7-9-13)10(3)14/h11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVXWHIVXJDSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)



![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)



![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)




